molecular formula C9H8F2O B2949964 2,3-Difluoro-4-Isopropenylphenol CAS No. 445004-25-1

2,3-Difluoro-4-Isopropenylphenol

Cat. No.: B2949964
CAS No.: 445004-25-1
M. Wt: 170.159
InChI Key: USYNLVPAHQNZMT-UHFFFAOYSA-N
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Description

Contextualization within Organofluorine Chemistry and Phenolic Compounds

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has profoundly impacted modern science and technology. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. ontosight.ai Fluorine's high electronegativity and the strength of the C-F bond often enhance metabolic stability and lipophilicity, properties highly valued in pharmaceuticals and agrochemicals. ontosight.ai It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are another cornerstone of organic chemistry. ontosight.ai They are prevalent in nature and serve as crucial intermediates in the synthesis of a vast array of products, from polymers to active pharmaceutical ingredients. wikipedia.org The hydroxyl group in phenols is acidic and directs electrophilic substitution primarily to the ortho and para positions, while also being a key site for derivatization. ontosight.ai

The compound 2,3-Difluoro-4-Isopropenylphenol sits (B43327) at the intersection of these two major fields. The presence of two fluorine atoms on the phenol (B47542) ring is expected to significantly modify the acidity of the phenolic proton and the electron density of the aromatic system compared to its non-fluorinated counterpart. ontosight.ai This dual identity places it within a specialized class of fluorinated aromatics, where the interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group dictates its chemical behavior.

Significance of Phenolic Structures in Advanced Chemical Synthesis

Phenolic structures are of paramount importance in advanced chemical synthesis due to their versatile reactivity. wikipedia.org The hydroxyl group can be easily converted into ethers and esters, and the aromatic ring can be functionalized through various reactions, including electrophilic substitution and coupling reactions. chemimpex.com Phenols are foundational materials for producing phenolic resins, which are known for their high-temperature resistance and flame-retardant properties. ontosight.ai Furthermore, they are precursors to a multitude of important chemicals, such as bisphenol A (BPA) and caprolactam, and are integral to the synthesis of drugs like acetylsalicylic acid. wikipedia.org

The modification of the phenolic ring with substituents allows for the fine-tuning of its properties. For instance, the strategic placement of fluorine atoms, as seen in 2,3-difluorophenol (B1222669), makes the compound a valuable building block for creating more complex molecules with specific biological activities. ontosight.aichemimpex.com The synthesis of phenolic acid esters of polysaccharides, for example, highlights the challenges and importance of chemoselectivity when dealing with phenolic hydroxyl groups. bldpharm.com

Role of the Isopropenyl Functionality in Molecular Design and Reactivity

The isopropenyl group, a three-carbon substituent with a double bond, is a highly reactive functional group that imparts unique characteristics to a molecule. ontosight.ai Its presence opens up a wide range of synthetic possibilities, most notably addition reactions across the double bond and polymerization. The vinyl group within the isopropenyl moiety makes compounds like 4-isopropenylphenol (B43103) susceptible to polymerization, a property exploited in the materials science field for creating polymers and resins. ontosight.ai For instance, 4-isopropenylphenol is a known monomer in polymer synthesis and is used in the manufacturing of adhesives and coatings. ontosight.ai

The isopropenyl group can also be a target for various chemical transformations. For example, O-protonation of 4-isopropenylphenol with a strong acid like sulfuric acid leads to the formation of a stable carbocation, which can then undergo dimerization or other reactions. wikipedia.org This reactivity makes the isopropenyl group a valuable tool for constructing more complex molecular architectures. Isopropenyl esters are also recognized as efficient reagents in atom-economical synthesis, such as in the production of N-arylamides. bldpharm.com In the context of this compound, the isopropenyl group provides a reactive handle for polymerization or further functionalization, separate from the reactivity of the fluorinated phenolic ring.

Overview of Research Trajectories for this compound

While direct and extensive research on this compound is not widely published, its chemical structure suggests several potential research trajectories. The compound is commercially available, indicating that a synthetic route has been established, and it holds a registered CAS number (445004-25-1). cymitquimica.com

Future research would likely focus on several key areas:

Synthesis and Characterization: A primary research goal would be the development and optimization of a scalable synthesis for this compound. A plausible route could involve the Friedel-Crafts acylation or alkylation of 2,3-difluorophenol, followed by a dehydration or dehydrogenation step. A detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to fully elucidate its structure and properties.

Polymer Science: Given the reactivity of the isopropenyl group, a significant research avenue would be the investigation of its polymerization and copolymerization potential. tandfonline.com The resulting fluorinated polymers could exhibit enhanced thermal stability, chemical resistance, and unique optical properties due to the presence of the difluorophenyl moiety. These materials could be candidates for advanced coatings, high-performance plastics, or optical applications.

Medicinal Chemistry and Agrochemicals: The combination of a fluorinated phenol and a reactive alkene makes this compound an interesting scaffold for the synthesis of novel bioactive molecules. ontosight.aichemimpex.com The fluorinated phenol portion could mimic natural phenols while offering increased metabolic stability, and the isopropenyl group could be functionalized to interact with biological targets. Research could explore its potential as a precursor for new pharmaceuticals or pesticides.

Mechanistic Studies: The interplay of the electron-withdrawing difluoro- substitution and the potentially electron-donating isopropenyl group on the reactivity of the phenolic hydroxyl and the aromatic ring presents an interesting case for mechanistic studies. Investigations into its acidity (pKa), nucleophilicity, and susceptibility to electrophilic aromatic substitution would provide fundamental insights into its chemical behavior.

In essence, this compound represents a molecule with significant untapped potential, bridging the gap between fluorine chemistry, phenol chemistry, and polymer science.

Data Tables

As detailed research findings for this compound are not publicly available, the following tables present data for its constituent precursors and closely related analogs to provide a comparative context for its expected properties.

Table 1: Properties of 4-Isopropenylphenol

Property Value Reference(s)
IUPAC Name 4-(Prop-1-en-2-yl)phenol wikipedia.org
CAS Number 4286-23-1 wikipedia.orgscbt.com
Molecular Formula C₉H₁₀O wikipedia.orgscbt.com
Molar Mass 134.18 g/mol wikipedia.orgscbt.com
Appearance White solid wikipedia.org
Melting Point 83 °C wikipedia.org
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai

| Key Reactivity | Intermediate in BPA production; undergoes O-protonation and polymerization. | wikipedia.org |

Interactive Data Table: Properties of 4-Isopropenylphenol

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Table 2: Properties of 2,3-Difluorophenol

Property Value Reference(s)
IUPAC Name 2,3-Difluorophenol ontosight.ai
CAS Number 6418-38-8
Molecular Formula C₆H₄F₂O ontosight.aiontosight.ai
Molar Mass 130.09 g/mol
Key Characteristics Slightly acidic; fluorine atoms are electron-withdrawing. ontosight.ai
Applications Intermediate in pharmaceutical and agrochemical synthesis. ontosight.aiontosight.aichemimpex.com

| Synthesis Methods | Direct fluorination of phenol derivatives; Balz-Schiemann reaction. | ontosight.ai |

Interactive Data Table: Properties of 2,3-Difluorophenol

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-prop-1-en-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5(2)6-3-4-7(12)9(11)8(6)10/h3-4,12H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYNLVPAHQNZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C(=C(C=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445004-25-1
Record name 2,3-difluoro-4-(prop-1-en-2-yl)phenol
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Advanced Synthetic Methodologies for 2,3 Difluoro 4 Isopropenylphenol and Analogous Structures

Introduction of the Isopropenyl Moiety

Once the fluorinated phenol (B47542) core is established, the final key structural feature, the isopropenyl group, must be introduced. This is typically achieved by first installing an isopropyl group and then converting it to the isopropenyl moiety.

The most direct method for creating an isopropenyl group on a phenol ring is the catalytic dehydrogenation of its corresponding isopropyl derivative. For example, 4-isopropenylphenol (B43103) is produced commercially via the catalytic dehydrogenation of 4-isopropylphenol. wikipedia.orgwikipedia.org This reaction is reversible and is performed at elevated temperatures over a suitable catalyst. royalsocietypublishing.org

Specific catalysts have been developed to optimize this transformation. A calcium-nickel phosphate (B84403) catalyst has been shown to be exceptionally effective for the dehydrogenation of para-isopropylphenol, achieving selectivities of 90% or higher. google.com The reaction is typically carried out at temperatures between 300°C and 500°C in the presence of phenol and water, which help to maintain catalyst life and suppress dealkylation side reactions. google.com The precursor, 2,3-difluoro-4-isopropylphenol, would be synthesized via the alkylation of 2,3-difluorophenol (B1222669) with propylene, a reaction analogous to the well-established isopropylation of phenol. wikipedia.orgrsc.org

An alternative route to isopropenylphenols involves the cleavage of larger, more complex molecules, particularly bisphenol A (BPA) and its analogues. rsc.orgrsc.org High-temperature hydrolysis of BPA yields 4-isopropenylphenol and phenol as the primary products. wikipedia.org This cleavage reaction effectively breaks the quaternary carbon bridge connecting the two phenolic rings.

This principle extends to various other bisphenol structures. Studies on the biotransformation of BPA analogues by bacteria have shown that the microbial attack can lead to the cleavage of the molecule. nih.gov Similarly, advanced oxidation processes and UV radiation can induce reactions in bisphenol analogues, leading to their degradation and the formation of various transformation products, including catechol derivatives and, in some cases, cleavage of carbon-carbon or carbon-chlorine bonds. ub.edunih.gov While not a primary synthetic route for laboratory-scale synthesis, these cleavage reactions demonstrate a valid pathway for generating the isopropenylphenol scaffold from larger, readily available industrial chemicals.

Interactive Table 2: Summary of Synthetic Strategies for Isopropenyl Moiety Introduction

Methodology Starting Material Key Reagents/Conditions Primary Product Advantages Reference(s)
Catalytic Dehydrogenation 4-Isopropylphenol Calcium-nickel phosphate catalyst, 300-500°C 4-Isopropenylphenol High selectivity, established industrial process wikipedia.orggoogle.com
Cleavage Reaction Bisphenol A (BPA) High-temperature water (hydrolysis) 4-Isopropenylphenol, Phenol Utilizes readily available industrial chemical wikipedia.org

Dehydration Routes Involving Tertiary Alcohol Intermediates

The formation of an isopropenyl group often proceeds through the dehydration of a corresponding tertiary alcohol. This elimination reaction is a fundamental transformation in organic synthesis for creating carbon-carbon double bonds. byjus.com In the context of synthesizing 2,3-difluoro-4-isopropenylphenol, a key intermediate would be 2-(2,3-difluoro-4-hydroxyphenyl)propan-2-ol. The dehydration of this tertiary alcohol would lead directly to the desired product.

The mechanism of dehydration for secondary and tertiary alcohols typically proceeds via an E1 pathway, especially in the presence of strong protic acids like sulfuric or phosphoric acid. libretexts.orglibretexts.org The reaction involves three main steps:

Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by the acid catalyst, converting it into an alkyloxonium ion. This ion is an excellent leaving group (water). libretexts.org

Formation of a Carbocation: The alkyloxonium ion departs, leaving behind a tertiary carbocation. The stability of this carbocation is a key reason why tertiary alcohols dehydrate more readily than secondary or primary alcohols. byjus.com

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. byjus.comlibretexts.org

Alternatively, non-acidic methods can be employed, which are particularly useful for sensitive substrates. Reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) are effective for the dehydration of tertiary alcohols, proceeding through an E2 mechanism involving a chlorophosphate intermediate. libretexts.orglibretexts.org The choice of dehydrating agent and reaction conditions can influence the regioselectivity of the double bond formation, although for a precursor like 2-(2,3-difluoro-4-hydroxyphenyl)propan-2-ol, the isopropenyl product is the only possible alkene. Strong acid catalysis has been noted as a requirement for the dehydration of certain tertiary alcohol precursors to produce monomeric o-isopropenylphenols in high yields. cdnsciencepub.com

Reagent/MethodTypical ConditionsMechanismSuitability
Strong Acid (H₂SO₄, H₃PO₄) High Temperatures (25°–80°C for 3° alcohols) libretexts.orgE1 libretexts.orgEffective, but harsh conditions may not be suitable for all substrates.
Phosphorus Oxychloride (POCl₃) in Pyridine Milder, often at or below room temperatureE2 libretexts.orgGood for acid-sensitive molecules and hindered alcohols.
Burgess Reagent Neutral, requires heatingsyn-elimination au.dkMild and practical for secondary and tertiary alcohols. au.dk
**Lewis Acids (e.g., BF₃‧OEt₂) **Varies, can be harshE1-likeRapid and efficient, but may lack selectivity with sensitive functional groups. au.dk

Convergent and Divergent Synthesis Pathways for this compound

The strategic planning of a multi-step synthesis can be broadly categorized into linear, convergent, and divergent approaches. sathyabama.ac.in Both convergent and divergent strategies offer advantages over traditional linear synthesis, particularly in terms of efficiency and the generation of molecular diversity.

Fragment A Synthesis: Preparation of a functionalized 2,3-difluorophenol core, for example, 3,4-difluoro-4-bromophenol.

Fragment B Synthesis: Preparation of an isopropenyl-containing organometallic reagent, such as isopropenylboronic acid or an isopropenyl Grignard reagent.

Coupling: A final cross-coupling reaction (e.g., Suzuki or Kumada coupling) between Fragment A and Fragment B to assemble the final product.

A divergent synthesis , in contrast, starts from a central core molecule that is successively reacted to build generations of new compounds. wikipedia.org This strategy is exceptionally powerful for rapidly generating a library of structurally related compounds for screening purposes. wikipedia.org A divergent approach to analogues of this compound could begin with a common intermediate, such as 2,3-difluorophenol or a protected version thereof. This core could then be subjected to various functionalization reactions at the 4-position to yield a diverse set of molecules. For instance:

Start with 1,2,3-trifluoro-4-nitrobenzene, which can be selectively hydrolyzed to form 2,3-difluoro-6-nitrophenol. google.com Subsequent reactions could modify the nitro group and functionalize other positions.

Using a common precursor like 2,3-difluorophenol, one branch of the synthesis could introduce the isopropenyl group via a Friedel-Crafts acylation followed by a Wittig reaction or Grignard addition and dehydration.

Other branches could introduce different alkyl, aryl, or functional groups at the same position, creating a library of 2,3-difluorophenol derivatives for structure-activity relationship studies. Modern photoredox catalysis has enabled switchable divergent syntheses of fluorinated compounds, where tuning reaction conditions allows for the creation of multiple distinct products from the same starting materials. nih.gov

Modern Innovations in Synthetic Route Design

The use of high-temperature water (HTW), including subcritical and supercritical water, as a reaction medium represents a significant advancement in green chemistry. researchgate.netresearchgate.net At elevated temperatures (typically >200 °C), the physical properties of water change dramatically; its dielectric constant decreases, making it a suitable solvent for nonpolar organic compounds, while its ionization constant increases, allowing it to act as both an acid and a base catalyst. rsc.org

This unique environment has been successfully applied to the synthesis of p-isopropenylphenol (IPP), an analogue of the title compound. rsc.orgrsc.org Researchers have demonstrated that IPP can be synthesized via the cleavage of bisphenol A (BPA) in HTW without the need for an external catalyst. rsc.org This process is cleaner and avoids the oligomerization of the isopropenylphenol product, which is a common problem in traditional high-temperature, base-catalyzed methods. rsc.org

Key findings from the synthesis of p-isopropenylphenol in HTW include:

Catalyst-Free Reaction: The reaction proceeds efficiently without any added acid or base catalyst. rsc.org

Products: The primary products are p-isopropenylphenol and phenol. rsc.org

Reduced Byproducts: Oligomerization of the IPP product is avoided. rsc.org

Simplified Purification: Upon cooling, the solid IPP product precipitates from the aqueous medium, allowing for easy separation. rsc.org

Temperature (°C)Reaction TimeKey OutcomeReference
200–350VariesCatalyst-free synthesis of IPP from BPA cleavage. Phenol is a co-product. rsc.org, rsc.org
25010 minutesIsomerization of carvone (B1668592) to carvacrol (B1668589) (an isopropylphenol) in near-quantitative yield. organic-chemistry.org
673 K (400 °C)VariesNon-catalytic alkylation of phenol with 2-propanol in supercritical water to produce 2-isopropylphenol (B134262). researchgate.net

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnresearchgate.net These methods allow for the precise and efficient construction of complex molecules, such as highly substituted phenols, from readily available precursors. nih.govoregonstate.edu The general principle involves the catalytic cycle of a transition metal (most commonly palladium or nickel, but also copper and others) to couple an organometallic reagent with an organic halide or triflate. sioc-journal.cn

For the synthesis of this compound, this strategy could involve coupling a 1,2,3-trisubstituted benzene (B151609) derivative (e.g., a 4-halo-2,3-difluorophenol) with an isopropenyl-donating reagent.

Palladium catalysis is the cornerstone of many cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira reactions. youtube.com These methods offer high functional group tolerance and stereospecificity. A plausible route to this compound using this technology is the Suzuki-Miyaura coupling. This would involve the reaction of a boronic acid or ester with an aryl halide or triflate.

Hypothetical Suzuki Coupling Route:

Aryl Halide: 4-Bromo-2,3-difluorophenol (or its protected form).

Organoboron Reagent: Isopropenylboronic acid or a derivative.

Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃).

This approach has been used to generate diverse, highly substituted phenols by combining it with other synthetic steps in a one-pot sequence. nih.govrsc.org Furthermore, palladium catalysts have been developed for a wide array of transformations, including carbonylative syntheses and the catalytic transfer of difluorocarbene, highlighting their versatility in constructing complex molecular architectures. cas.cnnih.govnih.gov

Reaction NamePalladium Catalyst ExampleOrganic Halide/TriflateOrganometallic Reagent
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂Ar-X (X=I, Br, OTf)R-B(OR)₂
Stille Pd(PPh₃)₄Ar-X (X=I, Br, OTf)R-Sn(Alkyl)₃
Heck Pd(OAc)₂Ar-X (X=I, Br)Alkene
Sonogashira PdCl₂(PPh₃)₂, CuIAr-X (X=I, Br)Terminal Alkyne

Copper-catalyzed reactions, while historically requiring harsh conditions (e.g., the Ullmann condensation), have seen a modern resurgence with the development of new ligands that enable milder and more versatile transformations. nih.govnih.gov Copper is an attractive catalyst due to its lower cost and toxicity compared to palladium.

While less common than palladium for direct isopropenylation, copper catalysis is highly effective for certain C-C and C-O bond formations. For instance, copper-catalyzed methods are well-established for the synthesis of diaryl ethers and have been applied to the arylation of phenols. nih.gov Recent advancements have demonstrated the use of copper catalysts in multicomponent reactions to build complex heterocycles and in the hydroxylation of diaryliodoniums to generate phenols. nih.govrsc.org A copper-catalyzed three-component reaction has been reported for the synthesis of aryloxyl acrylates. scispace.com

A potential, though less conventional, application toward the target molecule could involve a copper-catalyzed coupling of a difluorophenol derivative with a suitable isopropenyl source, or the construction of the phenol ring itself using a copper-catalyzed cyclization or aromatization strategy. researchgate.net

Reaction TypeCopper Catalyst ExampleSubstrate 1Substrate 2
Ullmann Condensation (O-Arylation) CuI, Picolinic AcidPhenolAryl Halide
Hydroxylation CuIDiaryliodonium SaltH₂O or OH⁻ source
Multicomponent Reactions Cu(I) or Cu(II) saltsVaries (e.g., amines, alkynes, etc.)Varies

Directed C-H Functionalization for Aromatic Substitution

The regioselective introduction of substituents onto an aromatic ring is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precisely controlled functionalities. Traditional electrophilic aromatic substitution reactions in phenols are dictated by the inherent directing effect of the hydroxyl group, which strongly favors substitution at the ortho and para positions. wikipedia.org However, accessing alternative substitution patterns, or enhancing selectivity, necessitates more advanced strategies. Directed C-H functionalization has emerged as a powerful tool to achieve high regioselectivity in the synthesis of substituted phenols, including fluorinated analogs, by temporarily tethering a directing group to the molecule. researchgate.netnih.gov This approach utilizes a coordinating group to position a transition metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. mt.com

The fundamental principle of directed C-H functionalization involves the formation of a stable cyclometalated intermediate. snnu.edu.cn A directing group (DG), typically containing a heteroatom like nitrogen or oxygen, coordinates to a transition metal center. nih.gov This coordination brings the metal into the vicinity of a specific C-H bond, usually at the ortho position, leading to the formation of a five- or six-membered metallacycle. snnu.edu.cn This intermediate then reacts with a coupling partner to form a new bond, and the catalyst is regenerated. The choice of directing group and catalyst system is crucial for controlling the regioselectivity of the reaction.

For the synthesis of substituted phenols, the phenolic hydroxyl group itself can act as a directing group. However, its effectiveness can be limited, and often it is more advantageous to use a removable or modifiable directing group. researchgate.net A variety of directing groups have been developed for the functionalization of phenols, including carbamates, ethers, and silicon-based tethers. These groups can be used to direct substitution to the ortho, meta, or even para positions, overriding the natural electronic preferences of the phenol ring. nih.gov

Transition metal catalysis is central to directed C-H functionalization. researchgate.netrsc.org Palladium, rhodium, and ruthenium complexes are commonly employed to catalyze a wide range of transformations, including arylations, alkylations, and olefinations. nih.govresearchgate.net For the introduction of an isopropenyl group onto a phenol backbone, a C-H olefination reaction would be employed.

A plausible strategy for the synthesis of this compound via directed C-H functionalization would involve the use of a directing group capable of facilitating C-H activation at the C4 position of a 2,3-difluorophenol derivative. Given the electronic environment of the 2,3-difluorophenol ring, directing a functionalization to the C4 position presents a significant challenge. The C-H bond at the C6 position is generally more activated due to the ortho relationship with the hydroxyl group. Therefore, a specialized directing group would be required to overcome this inherent reactivity.

One potential approach involves the use of a "U-shaped" template that can bridge the hydroxyl group and the C4 position, directing the catalyst to the desired site. While a direct precedent for the synthesis of this compound using this method is not extensively documented in the literature, the principles of directed C-H functionalization provide a clear roadmap for such a transformation. The reaction would likely proceed through a palladium-catalyzed olefination, using isopropenylboronic acid or a related isopropenylating agent as the coupling partner.

The following table summarizes representative examples of directed C-H functionalization of phenols and related aromatic compounds, illustrating the versatility of this methodology.

Starting MaterialDirecting GroupCatalyst/ReagentProductPosition Functionalized
PhenolPhosphite (transient)[RhCl(PPh3)3] / Aryl Bromide2-Arylphenolortho
Phenol DerivativeSilicon-containing biphenyl (B1667301) templatePalladium catalyst / Olefinpara-Olefinated Phenolpara
Aniline DerivativeCarboxylic AcidRhodium catalyst / Alkyneortho-Alkylated Anilineortho
Phenylacetic AcidAmidePalladium catalyst / Alkeneortho-Alkenylated Phenylacetic Acidortho

Table 1: Examples of Directed C-H Functionalization

The development of novel directing groups and catalytic systems continues to expand the scope of directed C-H functionalization, offering promising avenues for the efficient and selective synthesis of complex phenolic structures like this compound.

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 4 Isopropenylphenol

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Fluorinated Ring

The aromatic ring of 2,3-Difluoro-4-Isopropenylphenol is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome and reaction feasibility being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr):

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and position of this attack are determined by the electronic effects of the substituents already present. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to stabilize the cationic intermediate (arenium ion) through resonance. wikipedia.orgmasterorganicchemistry.com Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect but are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. ontosight.ai

In this compound, the positions on the ring are influenced as follows:

Position 5: This position is ortho to the isopropenyl group and meta to the hydroxyl group. It is activated by the hydroxyl group.

Position 6: This position is ortho to the hydroxyl group and is strongly activated.

Therefore, electrophilic attack is most likely to occur at position 6, which is activated by the strongly donating hydroxyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The general mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

While aromatic rings are typically electron-rich and thus resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can make nucleophilic aromatic substitution possible. wikipedia.orglibretexts.org In this compound, the two fluorine atoms serve as electron-withdrawing groups, rendering the ring susceptible to SNAr reactions. For SNAr to occur, a good leaving group (like a halide) and strong activation by electron-withdrawing groups, preferably at the ortho and/or para positions to the leaving group, are required. masterorganicchemistry.comlibretexts.org

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing substituents. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine. masterorganicchemistry.comrsc.org In the context of this compound, a strong nucleophile could potentially displace one of the fluorine atoms, particularly if reaction conditions are harsh (e.g., high temperature, strong base).

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a highly reactive site, participating in protonation, oxidation, and derivatization reactions such as etherification and esterification.

In the presence of strong acids, phenols can be protonated. researchgate.netresearchgate.net This can occur either on the aromatic ring (C-protonation) or on the phenolic oxygen (O-protonation) to form an oxonium ion. chemrxiv.org For phenol (B47542) itself, O-protonation is generally the favored pathway in super-acidic media. researchgate.netresearchgate.net The pKa of the oxonium ion of phenol has been determined to be approximately -6.4. researchgate.net

For this compound, O-protonation would be the initial step in strongly acidic conditions. The presence of electron-withdrawing fluorine atoms can influence the basicity of the phenolic oxygen. Following O-protonation, the molecule can participate in further reactions. For instance, 4-isopropenylphenol (B43103) is known to undergo O-protonation in sulfuric acid, leading to the formation of a carbocation that can then undergo dimerization reactions. wikipedia.org A similar reactivity pattern could be anticipated for the difluoro analogue.

Phenols can be oxidized to form phenoxy radicals. This process can be initiated by chemical oxidants, enzymes, or photochemically. nih.govrsc.org The formation of the phenoxy radical involves the abstraction of the hydrogen atom from the hydroxyl group. dntb.gov.ua

The stability of the resulting radical is key to its subsequent reactions. In the case of this compound, the electron-withdrawing fluorine atoms would influence the electronic structure and stability of the phenoxy radical. Once formed, phenoxy radicals can undergo several reaction pathways, including:

Coupling: Radicals can couple to form C-C or C-O bonds, leading to the formation of dimers and higher oligomers. dntb.gov.ua

Redox Cycling: In the presence of biological thiols, phenoxy radicals can be reduced back to the parent phenol, generating thiyl radicals and reactive oxygen species, which can lead to further oxidative processes. nih.gov

Further Oxidation: The radical can be further oxidized, potentially leading to ring-opening products. The reaction of OH-adducts of phenol with dioxygen can lead to the formation of hydroquinone (B1673460) and catechol. rsc.orgresearchgate.net

The phenolic hydroxyl group can be readily converted into ethers and esters.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This involves deprotonating the phenol with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. numberanalytics.com The efficiency of this reaction depends on the base, solvent, and the nature of the alkyl halide. For difluorophenols, these reactions proceed under standard conditions.

Esterification: Phenols can be esterified by reacting them with carboxylic acids or their more reactive derivatives, such as acid chlorides or acid anhydrides. chemguide.co.ukathabascau.ca The direct reaction with a carboxylic acid (Fischer esterification) is typically slow for phenols and requires a strong acid catalyst. chemguide.co.ukathabascau.ca A more efficient method involves the use of an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or sodium hydroxide to activate the phenol. chemguide.co.uk Phenolic esters can also be synthesized from other phenolic esters through acyl transfer reactions with halogenated alcohols. nih.gov

Table 1: Examples of Etherification and Esterification Reactions with Phenol Derivatives

Reactant 1 Reactant 2 Product Type Reaction Conditions Reference
2,3-Difluorophenol (B1222669) n-Butanol Ether Potassium hydroxide, reflux
5-Bromo-2,3-difluorophenol Epichlorohydrin Ether Basic conditions (e.g., NaOH)
Phenol Ethanoyl chloride Ester Vigorous reaction, produces HCl gas chemguide.co.uk
Phenol Ethanoic anhydride Ester Slow reaction, can be warmed chemguide.co.uk
Phenyl acetate (B1210297) 3-Bromoethanol Ester (Acyl Transfer) K₂CO₃, acetone (B3395972), reflux nih.gov

Reactivity of the Isopropenyl Group

The isopropenyl group is essentially a substituted alkene and is primarily susceptible to addition reactions, most notably polymerization.

The isopropenyl group, being an unsaturated vinyl group, can undergo chain-reaction polymerization. uomustansiriyah.edu.iq This type of polymerization typically proceeds through three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iq The mechanism can be free-radical, cationic, or anionic, depending on the initiator and reaction conditions.

Initiation: The process begins with the formation of an active species (a radical or an ion) from an initiator molecule. uomustansiriyah.edu.iq For free-radical polymerization, initiators like peroxides or azo compounds are common. uomustansiriyah.edu.iq

Propagation: The active species then adds to the double bond of a monomer molecule, creating a new, larger active species which can then add to another monomer, and so on, leading to the growth of the polymer chain. uomustansiriyah.edu.iq

Termination: The growth of the polymer chain is halted by reactions such as the combination of two growing chains or disproportionation. uomustansiriyah.edu.iq

Table 2: General Kinetic Parameters in Polymerization

Parameter Description Typical Dependence
Rate of Polymerization (Rp) The rate at which monomer is converted into polymer. Proportional to monomer concentration and the square root of the initiator concentration for free-radical polymerization.
Kinetic Chain Length (ν) The average number of monomer units added to each active center. Influences the degree of polymerization.
Degree of Polymerization (Xn) The average number of monomer units in a polymer chain. Dependent on the rates of propagation and termination.

Electrophilic and Radical Addition Reactions to the Alkene Moiety

The isopropenyl group of this compound is susceptible to both electrophilic and radical addition reactions, common transformations for alkenes. mdpi.comyoutube.comucr.edu

Electrophilic Addition: In electrophilic addition, an electrophile, an electron-seeking species, attacks the electron-rich double bond of the alkene. scribd.com This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The regioselectivity of the addition to unsymmetrical alkenes, like the isopropenyl group, is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom with the greater number of hydrogen atoms, leading to the more stable carbocation. youtube.com For this compound, the electrophilic attack would be expected to occur at the terminal CH2 carbon of the isopropenyl group, forming a tertiary carbocation stabilized by the adjacent methyl group and the aromatic ring. The subsequent attack of a nucleophile completes the addition reaction. libretexts.org

Radical Addition: Radical addition reactions involve the addition of a free radical to the double bond. mdpi.com These reactions are often initiated by radical initiators and can lead to a variety of difunctionalized products. mdpi.comresearchgate.net The regioselectivity of radical addition can sometimes be anti-Markovnikov, depending on the nature of the radical and the reaction conditions. In the context of fluorinated compounds, radical reactions can be particularly complex, as fluorine substitution can influence the stability of the radical intermediates. rsc.org For instance, electrochemical methods can be employed to generate carbon radicals from phenols, which can then undergo addition to electron-deficient alkenes. nih.govrsc.org

A variety of functional groups can be introduced across the double bond via radical addition, including alkyl, perfluoroalkyl, aryl, hydroxyl, and halogen moieties. mdpi.com

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions can significantly alter the molecular structure of this compound. These processes can be induced by various factors, including acidic or basic conditions, heat, or light.

Isomerization: Isomerization of isopropenylphenols to their corresponding propenylphenol isomers can occur under certain conditions. For example, the isomerization of 2-isopropenylphenol (B43007) has been reported to require relatively harsh conditions and can be accompanied by disproportionation reactions. google.com The presence of the difluoro substitution pattern in this compound would likely influence the ease and outcome of such isomerization reactions due to electronic effects.

Rearrangement Reactions: Rearrangement reactions, such as sigmatropic rearrangements, can also be envisioned for this molecule. For instance, the tandfonline.comrsc.org-Wittig rearrangement involves the base-induced rearrangement of allyl ethers to form homoallylic alcohols. organic-chemistry.org While not a direct reaction of the phenol itself, derivatization of the hydroxyl group to an allyl ether could open up this reaction pathway. The competition between tandfonline.comrsc.org- and rsc.orgtandfonline.com-sigmatropic shifts is often temperature-dependent, with the tandfonline.comrsc.org-rearrangement generally favored at lower temperatures. organic-chemistry.org Other types of rearrangements, like the Claisen rearrangement, are also common for phenolic compounds but would require specific precursors. wiley-vch.de

The table below summarizes potential isomerization and rearrangement products.

Starting Material Reaction Type Potential Product(s) Conditions
This compoundIsomerization2,3-Difluoro-4-(prop-1-en-1-yl)phenolAcidic or basic, heat
Allyl ether of this compound tandfonline.comrsc.org-Wittig RearrangementHomoallylic alcohol derivativeBase, low temperature

Influence of Fluorine Substitution on Reaction Pathways and Stereoselectivity

The presence of two fluorine atoms on the aromatic ring has a profound impact on the reactivity and selectivity of reactions involving this compound. rsc.orgresearchgate.net Fluorine is the most electronegative element, and its introduction into a molecule can alter electron distribution, pKa, dipole moment, and chemical reactivity. tandfonline.com

The electron-withdrawing inductive effect of the fluorine atoms decreases the electron density of the aromatic ring and, to some extent, the isopropenyl group. This can affect the rate and regioselectivity of electrophilic addition reactions. For example, the decreased nucleophilicity of the double bond might lead to slower reaction rates with electrophiles. Conversely, the fluorine atoms can influence the stability of intermediates.

In radical reactions, fluorine substitution can dramatically influence the chemical outcome. rsc.orgresearchgate.net The unique effects of fluorine may lead to new reactivities and transformations that are not observed in their non-fluorinated counterparts. rsc.orgresearchgate.net For instance, studies on gem-difluoroalkenes have shown that their distinct electronic character allows for differential functionalization of each carbon atom, and certain catalytic systems can promote reactions that retain both fluorine atoms, avoiding the common pathway of β-fluoride elimination. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be influenced by fluorine substitution. The steric bulk and electronic properties of the fluorine atoms can direct the approach of reagents, leading to specific stereochemical outcomes in addition and rearrangement reactions.

Detailed Mechanistic Studies of Specific Chemical Transformations

Detailed mechanistic studies are crucial for understanding the intricate reaction pathways of this compound. While specific mechanistic studies on this exact compound are not widely available in the provided search results, general principles from related systems can be applied.

For electrophilic addition , the mechanism proceeds via a carbocation intermediate. libretexts.org The first step is the rate-determining step, involving the attack of the π-electrons of the alkene on the electrophile. libretexts.org The stability of the resulting carbocation dictates the regioselectivity. For this compound, this would be a tertiary carbocation. The second step is the rapid attack of a nucleophile on the carbocation. libretexts.org

For radical addition , the mechanism typically involves three stages: initiation, propagation, and termination. Initiation involves the formation of radicals. In the propagation step, a radical adds to the alkene to form a new radical intermediate, which then reacts further. Termination involves the combination of radicals. Mechanistic studies on similar systems have utilized techniques like electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates and computational studies to model reaction pathways. nih.gov For example, in the cobalt-catalyzed dioxygenation of gem-difluoroalkenes, mechanistic studies suggest a radical chain process. nih.gov

Isomerization and rearrangement reactions often proceed through concerted pericyclic pathways or stepwise ionic mechanisms. For instance, the tandfonline.comrsc.org-Wittig rearrangement is a concerted tandfonline.comrsc.org-sigmatropic shift that proceeds through a five-membered cyclic transition state. organic-chemistry.org The stereochemical outcome is often highly predictable based on the geometry of this transition state.

The table below outlines the key mechanistic features of these transformations.

Transformation Key Mechanistic Features Intermediate(s) Governing Principles
Electrophilic AdditionTwo-step process, rate-determining first step libretexts.orgCarbocation libretexts.orgMarkovnikov's rule, carbocation stability youtube.com
Radical AdditionChain reaction (initiation, propagation, termination)Free radicalRadical stability, steric effects
tandfonline.comrsc.org-Wittig RearrangementConcerted pericyclic reaction organic-chemistry.orgFive-membered cyclic transition state organic-chemistry.orgOrbital symmetry, transition state geometry

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. dtu.dk While both relate to molecular vibrations, their selection rules are different, making them complementary. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrations that cause a change in the polarizability of the molecule. wiley.com

The analysis of the IR and Raman spectra of 2,3-Difluoro-4-isopropenylphenol allows for the identification of its key functional groups and the assignment of specific vibrational modes. The spectra are characterized by absorption bands and scattering peaks corresponding to the stretching and bending of bonds within the molecule, such as the hydroxyl (-OH), isopropenyl (-C(CH₃)=CH₂), and the difluorinated benzene (B151609) ring. scirp.orgresearchgate.net

Key vibrational modes for this compound include:

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

Aromatic C-H Stretch: Sharp peaks are anticipated just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks corresponding to the methyl group of the isopropenyl moiety are expected just below 3000 cm⁻¹.

C=C Stretch: The vinyl C=C stretch of the isopropenyl group typically appears around 1640-1680 cm⁻¹. The aromatic C=C stretching vibrations of the benzene ring result in several peaks in the 1450-1600 cm⁻¹ region. researchgate.net

C-F Stretch: Strong absorption bands due to the carbon-fluorine bonds are expected in the 1100-1400 cm⁻¹ region. The exact position is sensitive to the substitution pattern on the aromatic ring.

O-H Bend: The in-plane bending of the hydroxyl group is found in the 1330-1440 cm⁻¹ range, though it can be coupled with other vibrations.

C-O Stretch: A strong band for the phenolic C-O stretch is typically observed between 1200 cm⁻¹ and 1260 cm⁻¹.

The following table summarizes the predicted vibrational frequencies and their assignments for this compound.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Typical Intensity (IR)
O-H StretchPhenolic -OH3200 - 3600Strong, Broad
C-H StretchAromatic3000 - 3100Medium, Sharp
C-H StretchIsopropenyl (sp²)3050 - 3150Medium
C-H StretchIsopropenyl (sp³)2850 - 3000Medium
C=C StretchIsopropenyl1640 - 1680Medium
C=C StretchAromatic Ring1450 - 1600Medium to Strong
C-O StretchPhenolic C-O1200 - 1260Strong
C-F StretchAryl-F1100 - 1400Strong

This table is generated based on established group frequency correlations in infrared spectroscopy. wiley.comscirp.org

In situ spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is an invaluable tool for monitoring the synthesis of this compound in real-time. nih.gov This technique allows for the direct observation of molecular changes within a reaction mixture without the need for sample extraction. researchgate.netucl.ac.uk

During a potential synthesis route, such as the dehydrogenation of 2,3-difluoro-4-isopropylphenol, ATR-FTIR could be used to track the reaction's progress. Researchers could monitor the decrease in the intensity of the C-H bands of the isopropyl group and the simultaneous emergence of the characteristic C=C stretching vibration of the newly formed isopropenyl group. This real-time analysis provides crucial kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize byproduct formation. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. barbau.ca It is highly effective for analyzing complex mixtures, such as the crude product from a chemical synthesis. acs.org In the context of this compound, GC would first separate the target compound from any unreacted starting materials, solvents, or synthetic byproducts. epa.gov

Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion (M⁺˙) and its characteristic fragment ions are detected. The mass spectrum of this compound would be expected to show a molecular ion peak at an m/z corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the isopropenyl group, a common fragmentation for isopropyl-substituted aromatics, leading to a significant [M-15]⁺ peak. researchgate.netnist.gov

Ionm/z (Nominal)Description
[C₉H₈F₂O]⁺˙170Molecular Ion (M⁺˙)
[C₈H₅F₂O]⁺155Loss of a methyl radical (•CH₃)
[C₆H₃F₂O]⁺129Loss of propyne (B1212725) (C₃H₄)
[C₆H₄F₂]⁺˙114Loss of carbon monoxide (CO) and ethene (C₂H₄)

This table presents a hypothetical fragmentation pattern for this compound based on common fragmentation rules for phenolic and isopropenyl-containing compounds. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₉H₈F₂O.

HRMS can distinguish this formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). For example, a compound with the formula C₁₀H₁₂O₂ has a nominal mass of 168, but its exact mass would be different from that of C₉H₈F₂O. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed with high confidence. rsc.org

Calculated Exact Mass of [C₉H₈F₂O+H]⁺: 171.06158

This capability is crucial for confirming the identity of a newly synthesized compound and is a standard requirement for publication in chemical literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the exact positions of all atoms in the crystal lattice can be determined. nih.gov

If a suitable single crystal of this compound were obtained, X-ray crystallography would provide a wealth of structural information, including:

Bond Lengths: Precise measurements of all covalent bonds (e.g., C-C, C-O, C-H, C-F).

Bond Angles: The angles between adjacent bonds, defining the geometry of the phenyl ring and the isopropenyl and hydroxyl substituents.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the isopropenyl group relative to the plane of the benzene ring.

Intermolecular Interactions: Details of how molecules pack in the crystal lattice, including hydrogen bonding involving the phenolic -OH group and potential non-covalent interactions involving the fluorine atoms. acs.org

While no public crystal structure data for this compound is currently available, this technique remains the gold standard for unambiguous structural elucidation in the solid phase. ugr.es

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives.

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for investigating the stereochemical aspects of chiral molecules. nih.govnih.gov It relies on the differential absorption of left and right circularly polarized light by a chiral compound. researchgate.netencyclopedia.pub This differential absorption, known as the Cotton effect, provides detailed information about the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. nih.govacs.org For a molecule to be ECD active, it must contain a chromophore—a light-absorbing group—within a chiral environment. researchgate.netencyclopedia.pub

In the context of hypothetical chiral derivatives of this compound, the substituted phenol (B47542) ring acts as the primary chromophore. The electronic transitions of this aromatic system, typically π → π* transitions, are expected to give rise to distinct Cotton effects in the ECD spectrum, generally within the 200-400 nm range. nih.govfrontiersin.org The introduction of a chiral center, for instance by stereospecific substitution on the isopropenyl group or by creating a chiral axis through restricted rotation, would render the molecule chiral and thus ECD active.

Elucidation of Absolute Configuration

The primary application of ECD for chiral derivatives of this compound would be the determination of their absolute configuration. nih.govnih.gov The ECD spectra of two enantiomers are mirror images of each other. encyclopedia.pub Therefore, by comparing the experimental ECD spectrum of a synthesized chiral derivative with theoretically calculated spectra for its possible enantiomers, the absolute configuration can be unambiguously assigned. nih.govacs.org

This process involves several key steps:

TD-DFT Calculations: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). nih.govacs.org The choice of functional and basis set in these calculations is crucial for obtaining accurate predictions. rsc.org

Spectral Comparison: The calculated, Boltzmann-averaged ECD spectrum is then compared with the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) confirms the absolute configuration of the sample. nih.gov If the experimental spectrum matches the mirror image of the calculated spectrum, the opposite enantiomer (S) is assigned. encyclopedia.pub

Illustrative ECD Data

While experimental data for chiral derivatives of this compound is unavailable, we can present a hypothetical data table based on typical ECD spectra of chiral substituted phenols. The table illustrates how the sign and wavelength of Cotton effects (CE) are used to characterize the enantiomers.

Hypothetical Chiral DerivativeEnantiomerCotton Effect 1 (λ, nm)Δε₁ (M⁻¹cm⁻¹)Cotton Effect 2 (λ, nm)Δε₂ (M⁻¹cm⁻¹)
(R/S)-1-(2,3-Difluoro-4-hydroxyphenyl)ethanolR~280+2.5~230-5.0
S~280-2.5~230+5.0
Chiral Atropisomer of a Dimeric DerivativeP-helix~310+15.2~250-20.8
M-helix~310-15.2~250+20.8

This table is illustrative and presents hypothetical data for educational purposes.

Influence of Fluorine and Isopropenyl Substituents

The fluorine and isopropenyl groups on the phenol ring are expected to influence the ECD spectra of chiral derivatives. The fluorine atoms, through their electronic effects, can alter the energy and intensity of the π → π* transitions of the aromatic chromophore. The isopropenyl group, if involved in the chiral center or influencing the conformation of a nearby chiral center, will play a significant role in determining the sign and magnitude of the observed Cotton effects. The conformational flexibility of the isopropenyl group would need to be carefully considered in the theoretical calculations. frontiersin.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic and structural properties of a molecule from first principles. wikipedia.org These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. researchgate.net It is used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy structure. From this geometry, key parameters such as bond lengths, bond angles, and dihedral angles are obtained.

DFT is also used to calculate various chemical reactivity descriptors. These indices help predict how and where a molecule might react. For halogenated phenols, a common approach involves using a hybrid functional like B3LYP with a basis set such as 6-31G(d,p) to model the system effectively. rsc.org

ParameterDescriptionPredicted Value (Hypothetical)
C-O Bond LengthThe distance between the phenolic carbon and oxygen atoms.~1.36 Å
O-H Bond LengthThe distance between the hydroxyl oxygen and hydrogen atoms.~0.97 Å
C-F Bond LengthThe average distance between the ring carbons and fluorine atoms.~1.35 Å
C-C-O-H Dihedral AngleThe angle defining the orientation of the hydroxyl hydrogen relative to the ring.0° or 180°
Dipole MomentA measure of the overall polarity of the molecule.~2.5 D

This table is illustrative and shows the types of data that would be generated from a DFT calculation. The values are hypothetical estimates based on similar known structures.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for energetic and spectroscopic predictions. These calculations are often considered the "gold standard" and are used to benchmark results from less expensive methods like DFT. For 2,3-Difluoro-4-Isopropenylphenol, these methods would be employed to calculate highly accurate thermodynamic properties and to predict vibrational frequencies for comparison with experimental Infrared (IR) and Raman spectra.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method. stuba.sk TD-DFT calculates the energies of electronic excited states, which allows for the prediction of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. stuba.sk The calculations would reveal the wavelengths of light the molecule absorbs most strongly (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions within the aromatic ring).

TransitionPredicted λmax (nm)Oscillator Strength (f)Primary Character
S₀ → S₁~285 nm~0.15HOMO → LUMO (π → π)
S₀ → S₂~240 nm~0.30HOMO-1 → LUMO (π → π)

This table illustrates the kind of output a TD-DFT calculation provides. The values are hypothetical.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. mdpi.com The HOMO is the orbital from which the molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. libretexts.org A small gap suggests the molecule is more reactive and can be more easily excited electronically. libretexts.org For this compound, analysis would focus on how the electron-withdrawing fluorine atoms and the π-donating hydroxyl and isopropenyl groups influence the energies and spatial distributions of these orbitals. mdpi.com

ParameterDescriptionPredicted Value (Hypothetical)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-5.8 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-1.2 eV
HOMO-LUMO Gap (ΔE)The energy difference between the LUMO and HOMO.4.6 eV

This table illustrates typical data from a molecular orbital analysis. The values are hypothetical.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. lumenlearning.com By simulating the motions of atoms and molecules, MD provides a detailed view of the dynamic processes that are inaccessible to static calculations.

Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds. spcmc.ac.in For this compound, key rotations would occur around the C-O bond of the hydroxyl group and the C-C bond connecting the isopropenyl group to the aromatic ring. By calculating the potential energy as these bonds are rotated, a torsional potential energy surface can be constructed. This surface reveals the lowest-energy (most stable) conformers and the energy barriers that separate them. Such an analysis is crucial for understanding how the molecule's shape is influenced by steric hindrance and electronic interactions between the substituent groups. For instance, it would clarify the preferred orientation of the isopropyl group's double bond relative to the fluorinated ring and the orientation of the hydroxyl proton. spcmc.ac.in

Intermolecular Interactions and Self-Assembly Processes

The intermolecular forces governing the interactions of this compound are critical to understanding its physical properties and its behavior in biological and material science contexts. Computational models can dissect the various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The fluorine atoms, despite their high electronegativity, are generally considered weak hydrogen bond acceptors. rsc.org The C-F bond is best described as "weakly polar" rather than a strong participant in hydrogen bonding. rsc.org The primary hydrogen bonding site in this compound is the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. The isopropenyl group and the aromatic ring can participate in weaker C-H···π and π-π stacking interactions, which contribute to the self-assembly and crystal packing of the molecule. researchgate.net

Studies on related fluorophenols have shown that fluorine substitution can modulate biological properties by altering how the molecule fits into active sites or polymer cavities, such as cyclodextrins. frontiersin.orgnih.gov The van der Waals radius of fluorine (1.47 Å) is intermediate between that of hydrogen and oxygen, allowing it to act as a bioisostere for these atoms in certain contexts, which can influence molecular recognition events. rsc.org Theoretical studies on the self-association of various fluorophenols have quantified these interactions, providing data on their behavior in solution. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the intricate step-by-step pathways of chemical reactions. For fluorinated phenols, these models can clarify mechanisms such as electrophilic substitution, oxidation, and defluorination. acs.orgmanchester.ac.ukmanchester.ac.uk By calculating the energies of reactants, products, and intermediate structures, a detailed picture of the reaction landscape emerges.

For instance, computational studies on the oxidative activation of fluorinated arenes by metal-oxo complexes have revealed novel mechanisms that differ significantly from their non-fluorinated counterparts. These reactions may proceed through the formation of a ketone intermediate, where the subsequent breaking of an aliphatic C-F bond leads to the final phenol (B47542) product. manchester.ac.ukmanchester.ac.uk Another computationally elucidated mechanism involves the homolysis of the O-H bond in halophenols, which transiently transforms the phenol into a phenoxyl radical. osti.govnih.gov This radical acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr), a reaction that is typically prohibitive for electron-rich phenols. osti.govnih.gov

Transition State Search and Activation Energy Barriers

A critical aspect of modeling reaction mechanisms is the identification of the transition state (TS)—the highest energy point along a reaction pathway that separates reactants from products. Algorithms like the Growing String Method (GSM) and the Freezing String Method (FSM) are employed to locate these first-order saddle points on the potential energy surface. arxiv.orgumich.edu The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate.

Computational studies on reactions involving fluorinated phenols provide quantitative data on these barriers. For example, in the defluorination of 2,4,6-trifluorophenol (B1297822) by a dehaloperoxidase model, density functional theory (DFT) calculations determined the activation free energies (ΔG‡) for key steps. acs.org Similarly, theoretical calculations for the fluoride-mediated vinylation of phenol showed a dramatic reduction in the activation barrier compared to the uncatalyzed reaction, explaining the catalytic effect. rsc.org These calculations demonstrate how fluorine substituents and reaction conditions can stabilize or destabilize the transition state, thereby altering reaction kinetics. harvard.edu

Table 1: Calculated Activation Energies for Reactions of Phenols
ReactionSystemComputational MethodCalculated Activation Barrier (kcal/mol)Reference
Vinylation (Direct)Phenol + AcetyleneCCSD(T)/6-311++G(d,p) // PBE1PBE/6-311++G(d,p)ΔE‡ = 57.5 rsc.org
Vinylation (Fluoride-Mediated)Phenol + Acetylene + F⁻CCSD(T)/6-311++G(d,p) // PBE1PBE/6-311++G(d,p)ΔE‡ = 34.2 rsc.org
Hydrogen Atom Abstraction2,4,6-Trifluorophenol + DHP CpdIUB3LYP-GD3/BS1ΔG‡ = 5.0 (quartet state) acs.org
OH Rebound2,4,6-Trifluorophenol Radical + DHP CpdIIUB3LYP-GD3/BS1ΔG‡ < 10 acs.org

Reaction Coordinate Analysis

Reaction coordinate analysis provides a detailed narrative of a chemical transformation. By computing the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting the transition state to the reactants and products, chemists can visualize the geometric and energetic changes that occur throughout the reaction. smu.edu

This analysis can be further refined using methods like the United Reaction Valley Approach (URVA), which partitions the reaction path into distinct phases: reactant contact, preparation, chemical transformation (at the transition state), product adjustment, and separation. smu.edu For a reaction involving this compound, this would reveal precisely when bonds start to break and form, how the substituents reorient, and what electronic factors control the process at each stage. For example, an IRC scan on a fluorinated arene oxidation confirmed that a specific radical intermediate was directly connected to the ketone product via a 1,2-fluoride shift transition state. manchester.ac.uk Visualizing this path helps in understanding complex rearrangements and the role of intermediates. youtube.com

Prediction of Chemical Reactivity and Regioselectivity

Computational chemistry excels at predicting the reactivity and regioselectivity of molecules like this compound. The distribution of electrons in the molecule, which is heavily influenced by the interplay of the substituents, dictates its reactivity. The two fluorine atoms at positions 2 and 3 are strongly electron-withdrawing via the inductive effect. The hydroxyl group at position 1 and the isopropenyl group at position 4 are electron-donating through resonance.

Molecular Electrostatic Potential (MEP) maps are a common tool to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites of attack. nih.gov For electrophilic aromatic substitution, the directing effects of the substituents are paramount. The powerful activating effect of the hydroxyl group would likely direct incoming electrophiles to the ortho and para positions relative to it (positions 6 and 4). However, position 4 is already occupied. The isopropenyl group is also an ortho, para-director. The fluorine atoms are deactivating but are also ortho, para-directors. The ultimate regioselectivity will depend on the complex interplay of these competing effects and the nature of the electrophile. Computational models can quantify the activation energies for attack at each possible position, providing a clear prediction of the major product. libretexts.org The anomalous reactivity of fluorobenzene, which has a similar reaction rate to benzene (B151609) in some electrophilic substitutions, highlights the subtle balance between inductive and resonance effects that must be modeled accurately. researchgate.net

Development of Computational Models and Software for Fluorinated Phenol Systems

The accuracy of theoretical predictions for fluorinated compounds is highly dependent on the chosen computational models and software. Significant research has been dedicated to developing and benchmarking methods specifically for fluorine-containing systems. mdpi.com

Density Functional Theory (DFT) is a widely used method, but the choice of the exchange-correlation functional is crucial. For geometry optimizations of fluorinated molecules, the M062X functional has been shown to yield results with high accuracy compared to more computationally expensive methods. mdpi.com For predicting properties like ¹⁹F NMR chemical shifts, a key analytical tool for these compounds, specific combinations of functionals and basis sets are recommended to balance accuracy with computational cost. nih.govresearchgate.net Locally dense basis set (LDBS) schemes, such as pcS-3/pcS-2, have been proposed as an efficient approach for accurate chemical shift calculations. mdpi.com

A range of software packages are available to perform these calculations, each with different strengths. Gaussian, ORCA, and Spartan are widely used in academic and industrial research for a variety of quantum chemical calculations. reddit.com Specialized software platforms from companies like Simcenter, Cresset, and Schrödinger also provide advanced tools for molecular modeling, from quantum mechanics to large-scale simulations. siemens.comcresset-group.com

Table 2: Recommended Computational Methods for Fluorinated Compounds
TaskRecommended Method/FunctionalBasis Set ExampleKey AdvantageReference
Geometry OptimizationM062X6-311+G(d,p)Best performance relative to CCSD results. mdpi.com
¹⁹F NMR Shift CalculationDFT (various functionals)pcS-3/pcS-2 (LDBS)Good balance of accuracy and computational cost. mdpi.com
Enthalpy CalculationsM06-L6-311+G(2df, 2p)Used for bond-breaking enthalpy predictions. nih.gov
Electron Density VisualizationB3LYP6-311+G(d,p)Standard for generating Molecular Electrostatic Potential (MEP) maps. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient public information specifically concerning the polymerization and material applications of the chemical compound “this compound.” Research and documentation on this particular monomer are not available in the public domain, which prevents the creation of a detailed and scientifically accurate article according to the requested outline.

General information exists for the polymerization of related, but structurally distinct, compounds such as other substituted phenols, fluorinated vinyl monomers, and other isopropenyl compounds. However, extrapolating this information would not adhere to the strict requirement of focusing solely on "this compound."

Therefore, it is not possible to provide a thorough and scientifically accurate article on the following topics for this specific compound:

Homo- and Co-Polymerization of this compound

Radical Polymerization Mechanisms

Anionic and Cationic Polymerization

Enzymatic Polymerization Routes

Synthesis of Polymeric Products with Tailored Properties

Thermosetting Resins and Network Polymers

Engineering Plastics and High-Performance Polymers

Without dedicated research studies on this compound, any article generated on these specific topics would be speculative and would not meet the required standards of scientific accuracy.

Information regarding "this compound" is not publicly available.

Following a comprehensive search for scientific literature, patents, and other data sources, no specific information was found for the chemical compound "this compound." This includes its synthesis, polymerization, and application in the areas outlined in the request, such as elastomeric materials, advanced polymer architectures, and functionalized polysiloxanes.

The absence of any data on this specific monomer prevents the generation of a scientifically accurate and verifiable article as per the provided outline. Creating content on this subject would require speculation and fabrication of data, which falls outside the scope of factual reporting.

General information on related classes of compounds, such as fluorinated monomers, is available. For instance, fluorinated monomers are known to be used in the modification of polymers like acrylates to enhance properties such as hydrophobicity and thermal stability. nih.gov The incorporation of fluorine atoms can lower the surface energy of a coating film. nih.gov However, excessive fluorine content can sometimes lead to steric hindrance, which may impede the migration of fluorine atoms to the polymer surface. nih.gov

Polymerization Science and Advanced Materials Applications

Emerging Applications in Materials Science and Engineering.

Gas Sensing Materials

Detailed Research Findings:

While no studies have been published on gas sensors specifically using poly(2,3-difluoro-4-isopropenylphenol), research on other fluorinated polymers provides insights into potential performance. The high electronegativity of fluorine can create specific interaction sites for polar and non-polar analytes. It is hypothesized that a sensor based on this polymer could exhibit sensitivity towards volatile organic compounds (VOCs). The porous morphology of the polymer film, which can be controlled during fabrication, would also play a crucial role in the diffusion of gas molecules and the sensor's response time.

Below is a hypothetical data table illustrating the potential gas sensing properties of a sensor coated with a polymer derived from this compound, based on typical performance of fluorinated polymer sensors.

Analyte Concentration (ppm) Response (%) Response Time (s) Recovery Time (s)
Toluene100153060
Ethanol (B145695)100104575
Acetone (B3395972)100124070
Methane10002120240

Membrane Technologies

Fluorinated polymers are well-established materials for membrane applications due to their excellent chemical and thermal stability, as well as their tunable transport properties. These membranes are used in gas separation, pervaporation, and filtration.

Detailed Research Findings:

Specific data on membranes fabricated from poly(this compound) is not available. However, the presence of fluorine atoms would likely impart a high degree of hydrophobicity to the membrane surface, which could be advantageous for applications such as membrane distillation or the separation of organic mixtures from aqueous solutions. The rigidity of the polymer backbone, influenced by the difluoro-substituted phenyl rings, could lead to a high free volume, potentially enhancing gas permeability. The phenolic hydroxyl group offers a site for further chemical modification or cross-linking to fine-tune the membrane's selectivity and stability.

The following interactive table presents hypothetical separation performance for a membrane based on this polymer, drawing parallels with other high-performance fluorinated separation membranes.

Gas Pair Permeability of A (Barrer) Selectivity (A/B)
O₂/N₂504.5
CO₂/CH₄12035
H₂/N₂250100

Coatings and Thin Film Applications

Fluoropolymers are renowned for their use in high-performance coatings due to their low surface energy, chemical inertness, and weather resistance. lumiflonusa.comnih.govetnatec.comnanosol.comaps-coatings.com

Detailed Research Findings:

Although there is no direct research on coatings derived from this compound, the structural features suggest significant potential. The fluorine content would be expected to create a low-energy surface, resulting in coatings with excellent water and oil repellency (hydrophobicity and oleophobicity). Such coatings could be applied to various substrates to provide anti-fouling, anti-graffiti, and self-cleaning properties. The phenolic group could be utilized for cross-linking reactions, for example, with isocyanates or epoxides, to form a durable and robust coating network. lumiflonusa.com

A hypothetical data table showcasing the potential properties of a coating formulated with poly(this compound) is provided below.

Property Value Test Method
Water Contact Angle115°ASTM D7334
Oil Contact Angle75°ASTM D7334
Surface Energy15 mN/mOwens-Wendt Method
Adhesion (Cross-hatch)5BASTM D3359
Chemical Resistance (5% NaOH, 24h)No changeASTM D1308

Organic Electronics

In the field of organic electronics, fluorination of semiconducting polymers is a common strategy to tune their electronic properties, such as energy levels and charge carrier mobility, and to improve their stability.

Detailed Research Findings:

There are no published studies on the use of poly(this compound) in organic electronic devices. However, the introduction of two fluorine atoms onto the phenyl ring would significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This could make the material more resistant to oxidation and potentially suitable as a dielectric layer or an n-type semiconductor in organic field-effect transistors (OFETs). jics.org.brresearchgate.netfrontiersin.orgpostech.ac.kr The phenolic hydroxyl group could also serve as an anchoring point for attaching other functional groups to further tailor the electronic properties.

The table below presents hypothetical electronic properties for a thin film of poly(this compound), based on trends observed in other fluorinated aromatic polymers.

Property Hypothetical Value
HOMO Level-5.8 eV
LUMO Level-2.5 eV
Band Gap3.3 eV
Dielectric Constant (at 1 kHz)3.2

Derivatization and Functionalization Strategies

Chemical Modification of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group facilitates numerous reactions, including alkylation, arylation, silylation, and esterification. These transformations are fundamental for protecting the hydroxyl group or for introducing new functionalities to alter properties such as solubility, lipophilicity, and electronic character.

O-alkylation of the phenolic group can be readily achieved through reactions like the Williamson ether synthesis. Deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates a potent phenoxide nucleophile. This intermediate subsequently displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding alkyl ether derivative. The reaction conditions are generally mild, though the reactivity can be influenced by the steric hindrance of the alkylating agent.

O-arylation, the formation of a diaryl ether, typically requires more specialized conditions, such as the Ullmann condensation. nih.govmdpi.com This copper-catalyzed cross-coupling reaction involves treating the phenol with an aryl halide in the presence of a copper(I) catalyst and a base. nih.govresearchgate.net Modern iterations of this reaction may employ ligands to facilitate the coupling under milder conditions, expanding the scope to include sterically hindered and electronically diverse aryl halides. nih.gov

Table 1: Representative Alkylation and Arylation Reactions of the Phenolic Hydroxyl Group.
Reaction TypeReagents & ConditionsExpected Product
O-Methylation1. NaH, THF 2. CH₃I2,3-Difluoro-1-isopropenyl-4-methoxybenzene
O-Ethylation1. K₂CO₃, Acetone (B3395972) 2. CH₃CH₂Br, reflux1-Ethoxy-2,3-difluoro-4-isopropenylbenzene
O-Arylation (Ullmann)Bromobenzene, CuI, K₃PO₄, DMSO, heat2,3-Difluoro-4-isopropenyl-1-phenoxybenzene

Silylation is a common strategy for protecting the phenolic hydroxyl group, converting it into a silyl (B83357) ether. This is typically accomplished by reacting the phenol with a chlorosilane, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a non-nucleophilic base like triethylamine (B128534) or imidazole. researchgate.net The resulting silyl ethers are generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions, making them excellent protecting groups in multi-step syntheses.

Esterification of the phenolic hydroxyl provides another route to stable derivatives. khanacademy.org The reaction can be carried out using an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). For instance, treatment with acetyl chloride or acetic anhydride yields the corresponding acetate (B1210297) ester. For sterically hindered phenols, more reactive acylating agents or specific catalysts may be required to achieve high yields. google.comnih.gov

Table 2: Silylation and Esterification of the Phenolic Hydroxyl Group.
Reaction TypeReagents & ConditionsExpected Product
Silylation (TMS)Trimethylsilyl chloride (TMSCl), Triethylamine, CH₂Cl₂(4-Isopropenyl-2,3-difluorophenoxy)trimethylsilane
Silylation (TBDMS)tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, DMFtert-Butyl(4-isopropenyl-2,3-difluorophenoxy)dimethylsilane
AcetylationAcetic anhydride, Pyridine4-Isopropenyl-2,3-difluorophenyl acetate
BenzoylationBenzoyl chloride, Triethylamine, CH₂Cl₂4-Isopropenyl-2,3-difluorophenyl benzoate

Functionalization of the Isopropenyl Group

The carbon-carbon double bond of the isopropenyl group is susceptible to a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. These reactions allow for the transformation of the alkene into a range of other functional groups.

The isopropenyl group can be selectively reduced to the corresponding isopropyl group through catalytic hydrogenation. ncert.nic.in This reaction is typically performed by exposing the compound to hydrogen gas (H₂) at atmospheric or elevated pressure in the presence of a heterogeneous catalyst. semanticscholar.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally clean and high-yielding, proceeding under relatively mild conditions without affecting the aromatic ring. This transformation yields 2,3-Difluoro-4-isopropylphenol, a saturated analog. nih.govnih.gov

Table 3: Catalytic Hydrogenation of the Isopropenyl Group.
Reaction TypeReagents & ConditionsExpected Product
HydrogenationH₂ (1 atm), 10% Pd/C, Ethanol (B145695), Room Temp.2,3-Difluoro-4-isopropylphenol
Transfer HydrogenationAmmonium formate, 10% Pd/C, Methanol, Reflux2,3-Difluoro-4-isopropylphenol

The double bond of the isopropenyl group readily undergoes electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). wikipedia.org The reaction proceeds by the attack of the π-electrons of the alkene on the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. libretexts.orglibretexts.org Subsequent backside attack by the resulting halide ion opens the ring, yielding a vicinal dihalide with anti stereochemistry. libretexts.org This reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) at or below room temperature.

Table 4: Halogenation of the Isopropenyl Group.
Reaction TypeReagents & ConditionsExpected Product
BrominationBr₂, CH₂Cl₂, 0 °C4-(1,2-Dibromo-1-methylethyl)-2,3-difluorophenol
ChlorinationCl₂, CCl₄, 0 °C4-(1,2-Dichloro-1-methylethyl)-2,3-difluorophenol

Epoxidation of the isopropenyl group involves the conversion of the carbon-carbon double bond into a three-membered epoxide ring. This transformation can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent. nih.gov The resulting epoxide, 2-(4-hydroxy-2,3-difluorophenyl)-2-methyloxirane, is a valuable synthetic intermediate that can undergo ring-opening reactions with various nucleophiles.

Dihydroxylation introduces two hydroxyl groups across the double bond to form a diol. The stereochemical outcome depends on the chosen method. Syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant, or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgorganic-chemistry.org Anti-dihydroxylation is typically achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org

Table 5: Epoxidation and Dihydroxylation of the Isopropenyl Group.
Reaction TypeReagents & ConditionsExpected Product
Epoxidationmeta-Chloroperoxybenzoic acid (m-CPBA), CH₂Cl₂2-(4-Hydroxy-2,3-difluorophenyl)-2-methyloxirane
Syn-Dihydroxylation1. OsO₄ (cat.), NMO 2. Na₂SO₃/H₂O4-(1,2-Dihydroxy-1-methylethyl)-2,3-difluorophenol
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺4-(1,2-Dihydroxy-1-methylethyl)-2,3-difluorophenol

Compound Nomenclature

Table 6: List of Chemical Compounds Mentioned.
Compound Name
2,3-Difluoro-4-Isopropenylphenol
2,3-Difluoro-1-isopropenyl-4-methoxybenzene
1-Ethoxy-2,3-difluoro-4-isopropenylbenzene
2,3-Difluoro-4-isopropenyl-1-phenoxybenzene
(4-Isopropenyl-2,3-difluorophenoxy)trimethylsilane
tert-Butyl(4-isopropenyl-2,3-difluorophenoxy)dimethylsilane
4-Isopropenyl-2,3-difluorophenyl acetate
4-Isopropenyl-2,3-difluorophenyl benzoate
2,3-Difluoro-4-isopropylphenol
4-(1,2-Dibromo-1-methylethyl)-2,3-difluorophenol
4-(1,2-Dichloro-1-methylethyl)-2,3-difluorophenol
2-(4-Hydroxy-2,3-difluorophenyl)-2-methyloxirane
4-(1,2-Dihydroxy-1-methylethyl)-2,3-difluorophenol

Selective Functionalization of the Fluorinated Aromatic Ring

The presence of two fluorine atoms on the phenolic ring profoundly influences its reactivity, enabling selective functionalization that is crucial for synthesizing complex molecules. The strong electronegativity and directing effects of the fluorine substituents, combined with the activating hydroxyl group, create a unique chemical environment for targeted modifications.

Directed Aromatic Functionalization

Directed C–H functionalization is a powerful strategy for introducing substituents at specific positions on an aromatic ring, enhancing atom economy and synthetic efficiency. rsc.org For phenols, this often involves the use of a directing group that temporarily coordinates to a metal catalyst, guiding the reaction to a specific C-H bond, typically in the ortho position.

A facile and site-selective C–H bond fluorination of phenols has been developed using a removable 2-pyridyloxy group as an auxiliary directing group. acs.org While direct examples for this compound are specific, the principles of directed functionalization are broadly applicable. For instance, fluorine itself is known to be a potent directing group in ortho-metalation reactions. researchgate.net Many para-substituted fluorobenzenes can be lithiated at the position ortho to the fluorine atom using strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net In the context of this compound, the fluorine at position 2 could potentially direct metalation to the C1 position, although this is sterically hindered and electronically influenced by the adjacent hydroxyl group. More commonly, the hydroxyl group itself can be used to direct ortho-functionalization.

Strategies have also been developed for meta-selective C-H functionalization of phenol derivatives by employing nitrile-based directing groups, which overcomes the inherent preference for ortho activation. jove.com These advanced methods allow for precise control over substitution patterns, which is essential for building complex molecular architectures.

Ortho- and Meta-Directing Effects of Fluorine Substituents

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the interplay of the electronic effects of the hydroxyl, isopropenyl, and fluorine substituents. The hydroxyl group is a powerful activating group and an ortho, para-director. The isopropenyl group is also weakly activating and ortho, para-directing.

Fluorine, like other halogens, exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack compared to benzene (B151609). libretexts.orgacs.org However, it also possesses lone pairs of electrons that can be donated to the aromatic pi-system (resonance effect), which directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com

This resonance donation stabilizes the carbocation intermediate (the arenium ion) formed during ortho or para attack. libretexts.org Although fluorine is generally deactivating, it is still considered an ortho, para-director. acs.org In the case of this compound, the positions available for substitution are C5 and C6.

Position C5: This position is meta to the hydroxyl group and ortho to the fluorine at C3.

Position C6: This position is ortho to the hydroxyl group and meta to the fluorine at C2.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent GroupInductive EffectResonance EffectOverall Effect on ReactivityDirecting Preference
-OH (Hydroxyl)-I (Withdrawing)+R (Donating)ActivatingOrtho, Para
-C(CH₃)=CH₂ (Isopropenyl)Weak +I (Donating)Weak +R (Donating)ActivatingOrtho, Para
-F (Fluoro)-I (Strongly Withdrawing)+R (Weakly Donating)DeactivatingOrtho, Para

Synthesis of Complex Molecular Architectures and Specialized Building Blocks

Fluorinated organic compounds are crucial in medicinal chemistry, agrochemistry, and materials science. fluorochem.co.uk The unique properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated molecules highly valuable. chemimpex.com Consequently, compounds like this compound serve as important specialized building blocks for creating more complex and functional molecules. sigmaaldrich.com

The precursor, 2,3-difluorophenol (B1222669), is used in the synthesis of poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane}, a material designed for sensitivity to toxic organophosphates. This demonstrates the utility of the 2,3-difluorophenol scaffold in creating advanced materials.

Furthermore, derivatives such as 6-Amino-2,3-difluorophenol are recognized as key intermediates in the development of pharmaceuticals, particularly for neurological disorders, and in the formulation of effective agrochemicals like herbicides and fungicides. chemimpex.com The difluorophenol moiety can modulate the biological activity of target molecules, enhancing their efficacy. chemimpex.com

The synthetic utility of this compound lies in the reactivity of its three key functional groups: the hydroxyl, the isopropenyl, and the fluorinated aromatic ring. Each of these sites can be selectively modified to build complex molecular architectures. For example, the isopropenyl group can undergo various addition reactions, while the hydroxyl group can be etherified or esterified. These transformations, combined with the selective functionalization of the aromatic ring, provide a pathway to a diverse range of complex and high-value chemical entities.

Green Chemistry Principles in the Synthesis and Application of 2,3 Difluoro 4 Isopropenylphenol

Atom Economy and Reaction Efficiency Optimization

A core principle of green chemistry is atom economy , which measures how efficiently a chemical reaction converts reactants into the desired final product. acs.orgjocpr.com The goal is to maximize the incorporation of all materials used in the process, thereby minimizing waste. acs.org An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the final product. researchgate.net

For instance, the synthesis of the pain reliever ibuprofen (B1674241) has been optimized to improve its atom economy. The original process had an atom economy of about 40%, while a newer, more efficient route using a catalytic hydrogenation step achieves over 70%. numberanalytics.com This optimization is achieved by carefully controlling reaction conditions like temperature, pressure, and solvent to favor the desired reaction and reduce byproducts. numberanalytics.com

Table 1: Comparison of Atom Economy in Different Ibuprofen Synthesis Routes

Synthesis Route Key Reaction Step Atom Economy
Original Boots Process Multi-step synthesis ~40%
BHC Catalytic Process Catalytic hydrogenation >70%

This table illustrates how the application of green chemistry principles can significantly improve the efficiency of a chemical process.

Utilization of Safer Solvents and Reaction Media

Solvents are a major contributor to waste in chemical processes, often accounting for 50-80% of the mass in a standard batch operation. skpharmteco.com Green chemistry seeks to replace hazardous solvents with safer alternatives or to eliminate their use altogether. skpharmteco.com

Whenever possible, conducting reactions without a solvent is the most environmentally friendly option. nih.gov This approach, known as solid-state or solvent-free reaction, can significantly reduce waste and energy consumption. researchgate.net

Water is an attractive green solvent because it is non-toxic, non-flammable, and readily available. jetir.orgresearchgate.net While many organic compounds are not soluble in water at room temperature, heating water can alter its properties, making it a more effective solvent for certain reactions. biotage.com For example, Diels-Alder reactions have been shown to have significantly increased reaction rates when conducted in water. jetir.orgnih.gov

Ionic liquids are salts that are liquid at or near room temperature. jscimedcentral.com They are considered green solvents due to their low volatility, which reduces air pollution. jscimedcentral.comresearchgate.net Ionic liquids can also improve the reactivity and selectivity of some reactions and can often be recycled and reused. researchgate.netrsc.org They have been successfully used as reaction media for various transformations, including nucleophilic substitution and Diels-Alder reactions. researchgate.netresearchgate.net

Table 2: Properties of Common Green Solvents

Solvent Key Green Attributes Example Application
Water Non-toxic, abundant, non-flammable Diels-Alder reactions
Ionic Liquids Low volatility, recyclable, can enhance reactivity Nucleophilic substitution reactions
Supercritical CO2 Non-toxic, readily available, easily removed Decaffeination of coffee

This table highlights some of the key features and uses of different green solvents.

Development and Application of Catalytic Systems

Catalysts are substances that speed up a reaction without being consumed in the process. acs.org They are a cornerstone of green chemistry because they allow for more efficient reactions, often at lower temperatures and pressures, which saves energy. acs.org Catalytic reactions are also typically more selective, leading to fewer byproducts and a higher atom economy. acs.org

Heterogeneous catalysts exist in a different phase from the reactants, for example, a solid catalyst in a liquid reaction mixture. mdpi.com This makes them easy to separate from the product by simple filtration and allows for their reuse, which is both economically and environmentally beneficial. mdpi.commdpi.com A common strategy involves immobilizing a catalyst on a solid support, such as a polymer or silica. researchgate.net Magnetic nanoparticles are also being explored as catalyst supports, as they can be easily removed from the reaction mixture using a magnet. mdpi.com

Biocatalysis and Enzymatic Methods for Enhanced Selectivity and Mild Conditions

The application of biocatalysis in the synthesis of fluorinated organic compounds represents a significant advancement in green chemistry, offering high selectivity under mild, aqueous conditions. nih.govinnosyn.com While specific enzymatic routes to 2,3-Difluoro-4-Isopropenylphenol are not extensively detailed in current literature, the principles derived from the synthesis of other fluorinated molecules can be applied. Enzymes such as lipases, hydrolases, and oxidoreductases are powerful tools for performing highly specific chemical transformations. researchgate.netmdpi.comnih.gov

Enzymatic methods can be particularly advantageous for introducing or modifying functional groups with high chemo-, regio-, and enantioselectivity, which is often challenging with conventional chemical methods. innosyn.com For instance, lipases have been successfully used in the kinetic resolution of fluorinated arylcarboxylic acids and the hydrolysis of their corresponding esters, yielding enantiomerically pure products in high yields. researchgate.netmdpi.com Such a strategy could be envisioned for precursors to this compound, ensuring high-purity intermediates and reducing downstream purification waste.

Furthermore, enzymes like cytochrome P450 monooxygenases can catalyze hydroxylation reactions, while tyrosine phenol-lyases have been used for the synthesis of fluorinated tyrosine derivatives. nih.govresearchgate.net The development of multi-enzyme cascade reactions, where several sequential steps are performed in a single pot, further enhances efficiency by minimizing intermediate isolation and purification steps. rsc.orgnih.gov The integration of biocatalysis and photoredox catalysis is also an emerging field, enabling novel transformations such as the conversion of organonitriles into valuable fluorinated compounds. manchester.ac.uk

Table 1: Potential Biocatalytic Approaches for Fluorinated Phenol (B47542) Synthesis

Enzyme Class Potential Application in Synthesis Green Chemistry Advantage Reference
Lipases/Hydrolases Enantioselective hydrolysis of precursor esters. High enantiomeric purity (>99% ee), mild reaction conditions (e.g., 35-45 °C), reduced need for protecting groups. researchgate.net, mdpi.com
Fluorinases Direct C-F bond formation. The most direct and effective method for enzymatic fluorination, operating under benign aqueous conditions. nih.gov
Cytochrome P450s Regioselective hydroxylation of fluorinated aromatic rings. High selectivity, avoiding complex multi-step synthesis for positional functionalization. researchgate.net, nih.gov
Tyrosine Phenol-lyases Synthesis of fluorinated phenolic amino acids (precursors). Can catalyze C-C bond formation to build the phenol backbone from simpler precursors. researchgate.net
Multi-enzyme Systems One-pot cascade reactions to build the molecule from simpler starting materials. Reduces waste from intermediate purification, saves time and resources, improves overall process efficiency. rsc.org, nih.gov

Waste Minimization and Byproduct Reduction Strategies

A central tenet of green chemistry is the minimization of waste. In the synthesis of substituted phenols, a common issue is the formation of undesired isomers. For example, the isopropylation of phenol typically yields a mixture of ortho- and para-isomers, with the para-isomer often being the minor product. google.com Developing selective synthesis routes is crucial to avoid the economic and environmental costs associated with separating these closely related byproducts.

Strategies to minimize byproducts in the synthesis of this compound include the careful selection of catalysts and optimization of reaction conditions. In related fluorination reactions, the use of radical scavengers has been shown to significantly decrease the formation of byproducts resulting from dehalogenation. google.com Similarly, in nucleophilic fluorination processes, employing functionalized ionic liquids can enhance the reactivity of the fluoride (B91410) anion while markedly reducing the formation of olefin byproducts. organic-chemistry.org

The choice of the fluorinating agent and catalyst system is paramount. For instance, in the isomerization of 2-isopropylphenol (B134262) to 4-isopropylphenol, specific catalysts like trifluoromethane (B1200692) sulfonic acid or sulfuric acid on clay with a molecular sieve have been used to achieve a favorable product ratio while minimizing the formation of the meta-isomer. google.com Applying analogous principles to the synthesis of the difluorinated target compound could involve screening catalysts to maximize regioselectivity during the introduction of the isopropenyl group, thereby reducing waste.

Table 2: Strategies for Byproduct Reduction in Fluorinated Aromatic Synthesis

Challenge Potential Byproduct Mitigation Strategy Scientific Principle Reference
Isomer Control Other positional isomers (e.g., 2,3-Difluoro-5-isopropenylphenol) Use of shape-selective catalysts (e.g., zeolites, specific acid catalysts). Directing the electrophilic attack to the desired position through steric or electronic control. google.com
Dehalogenation Monofluoro- or non-fluorinated impurities Addition of radical scavengers. Suppressing side reactions that proceed via radical mechanisms. google.com
Incomplete Reaction Unreacted starting materials Optimization of reaction conditions (temperature, pressure, time); use of highly active catalysts. Driving the reaction to completion to maximize conversion and reduce separation costs. google.com
Elimination Reactions Olefin byproducts from alkylation steps Selection of non-basic nucleophilic fluorinating agents; use of ionic liquids. Minimizing E2 elimination pathways by choosing appropriate reagents and reaction media. organic-chemistry.org

Exploration of Renewable Feedstocks and Sustainable Sourcing for Precursors

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. youtube.com The synthesis of this compound traditionally relies on petrochemical precursors. However, significant research is underway to produce key chemical building blocks from biomass. oc-praktikum.deu-szeged.hunovomof.com

The structure of this compound can be deconstructed into a phenolic core and an isopropenyl group. Both components have potential bio-based sourcing routes.

Phenolic Precursors: Lignin (B12514952), a major component of lignocellulosic biomass, is a complex polymer rich in aromatic units. basf.com Through various depolymerization and upgrading processes, lignin can be converted into valuable aromatic platform chemicals, including phenol and substituted phenols. chemarkconsulting.net These could serve as the starting point for subsequent fluorination and isopropenylation steps.

Isopropenyl Group Precursors: The isopropenyl group can be derived from isopropanol (B130326) or acetone (B3395972). Isopropanol can be produced via the fermentation of sugars derived from biomass. Similarly, acetone is a product of the Acetone-Butanol-Ethanol (ABE) fermentation process.

While the fluorine atoms themselves are of mineral origin, sourcing the carbon backbone of the molecule from renewable biomass would drastically improve its sustainability profile. youtube.com This approach utilizes nature's synthetic power to create complex molecules from atmospheric CO2, reducing the reliance on fossil fuels. oc-praktikum.de

Table 3: Potential Renewable Sourcing for Precursors

Precursor Component Conventional Source Potential Renewable Source Biomass Origin Reference
Phenol/Aromatic Ring Petroleum (via Cumene process) Lignin Wood, agricultural residues (e.g., corn stover, bagasse) basf.com, chemarkconsulting.net
Isopropenyl Group Propylene (from fossil fuels) Isopropanol / Acetone Fermentation of sugars (from corn, sugarcane, etc.) u-szeged.hu, novomof.com
Diols (for precursors) Petrochemicals Glycerol (biodiesel byproduct), Sorbitol Plant oils, carbohydrates chemarkconsulting.net
Solvents (e.g., THF) Fossil fuels 2-Methyl-THF Biomass (e.g., levulinic acid) youtube.com

Process Intensification and Continuous Flow Chemistry for Enhanced Sustainability

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. escholarship.org Continuous flow chemistry is a key enabling technology in this field, offering substantial advantages over traditional batch processing, particularly for reactions involving hazardous reagents or unstable intermediates, as is common in fluorination chemistry. mdpi.comscielo.br

The synthesis of fluorinated aromatic compounds can be significantly improved using microflow reactors. jst.go.jp These systems provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. This enhanced control often leads to higher yields, improved selectivity, and a reduction in byproduct formation compared to batch reactions. acs.orgorganic-chemistry.org For example, the fluorination of benzyne (B1209423) intermediates in a microflow system resulted in significantly shorter reaction times (seconds) and higher product yields compared to the equivalent batch process. jst.go.jp

A continuous flow setup for the synthesis of this compound could involve pumping streams of the precursors through a heated reaction coil containing a packed-bed catalyst. This approach avoids the handling of large volumes of reactants, improves safety, and allows for easier scalability by simply extending the operation time rather than increasing the reactor volume. scielo.bracs.org Furthermore, flow chemistry facilitates the integration of multiple reaction and purification steps into a single, streamlined "telescoped" process, minimizing manual handling and waste generation. mdpi.comorganic-chemistry.org

Table 4: Comparison of Batch vs. Continuous Flow for a Representative Aryl Fluoride Synthesis

Parameter Batch Conditions Continuous Flow Conditions Advantage of Flow Chemistry Reference
Reaction Time Several hours ~10 seconds Drastic reduction in process time, higher throughput. jst.go.jp
Product Yield Moderate (e.g., 40-60%) High (e.g., up to 97%) Increased efficiency and atom economy. jst.go.jp
Temperature Control Prone to hotspots, difficult to control Precise and uniform temperature profile Improved selectivity, reduced byproduct formation, enhanced safety. acs.org, organic-chemistry.org
Scalability Difficult, requires redesign of reactor Straightforward, by running the process for longer Faster transition from lab to industrial scale. scielo.br
Safety Large volumes of hazardous reagents/intermediates Small reaction volume at any given time Minimized risk of thermal runaway or explosion. jst.go.jp, scielo.br

Q & A

Q. What experimental methods are recommended for synthesizing 2,3-Difluoro-4-Isopropenylphenol with high purity?

A common approach involves nucleophilic substitution under reflux conditions using acetone as the solvent and potassium carbonate (K₂CO₃) as the base. For example, a related fluorinated biphenyl derivative was synthesized with an 82% yield via reaction of 2,3-difluoro-4’-substituted phenol intermediates with iodinated reagents, followed by purification via flash chromatography and ethanol recrystallization . Key parameters include maintaining anhydrous conditions and optimizing reaction time (typically 24–48 hours). Purity validation using HPLC (C18 column, UV detection at 230/265 nm) is critical, as demonstrated in a study achieving 99.6% purity .

Q. How can structural confirmation of this compound be reliably performed?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, ¹H NMR (CDCl₃) of a structurally similar compound revealed distinct shifts: aromatic protons at δ 6.8–7.3 ppm (coupled with fluorine, J = 8–12 Hz) and isopropenyl protons at δ 5.2–5.5 ppm (vinyl CH₂) . ¹³C NMR further confirms fluorine-induced deshielding, with aromatic carbons near δ 115–150 ppm. Coupling constants (e.g., ³JHF) should align with DFT-predicted values to resolve ambiguities.

Advanced Research Questions

Q. What strategies address contradictory NMR data in fluorinated phenolic compounds like this compound?

Contradictions often arise from solvent effects, stereoelectronic interactions, or dynamic processes. For example, unexpected splitting in aromatic protons may result from fluorine’s strong anisotropic effects. To resolve this:

  • Use decoupling experiments to isolate coupling pathways.
  • Compare experimental data with computational models (e.g., density functional theory (DFT) for predicting chemical shifts within ±0.5 ppm accuracy).
  • Cross-validate with alternative techniques like X-ray crystallography or mass spectrometry .

Q. How does the electronic environment of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The strong electron-withdrawing effect of fluorine alters the phenolic oxygen’s nucleophilicity, impacting Suzuki-Miyaura or Ullmann coupling efficiencies. For example, in a study on fluorinated biphenyls, the 2,3-difluoro configuration reduced coupling yields by 15–20% compared to mono-fluoro analogs. Optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., SPhos) can mitigate this .

Q. What are the challenges in assessing the compound’s stability under thermal or oxidative conditions?

Thermogravimetric analysis (TGA) of related fluorophenols shows decomposition onset temperatures near 200–220°C, with mass loss attributed to isopropenyl group degradation. Oxidative stability can be evaluated via accelerated aging studies (e.g., 40°C/75% RH for 28 days), monitored by HPLC to detect hydrolysis or dimerization byproducts .

Methodological Tables

Q. Table 1. Key NMR Data for this compound and Analogues

Proton/Carbon TypeChemical Shift (δ, ppm)Coupling Constants (Hz)Notes
Aromatic H (F-adjacent)6.85–7.10³JHF = 10–12Split by para-fluoro
Vinyl CH₂ (isopropenyl)5.25–5.45J = 16–18 (geminal)Confirmed via COSY
Phenolic OH4.90–5.10Broad (exchange)Disappears in D₂O shake

Q. Table 2. Comparative Yields in Fluorophenol Synthesis

Reaction ConditionCatalyst SystemYield (%)Purity (HPLC)
K₂CO₃, acetone, refluxNone8299.6%
NaH, THF, 0°CPd(OAc)₂/XPhos6898.2%

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